methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Description
Methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a dibenzo[b,e][1,4]diazepine derivative characterized by a fused diazepine core, an isobutyryl group at position 10, two methyl groups at position 3, and a methyl benzoate substituent at position 11. Its synthesis typically involves multi-step organic reactions, including condensation and acylation steps, followed by purification using advanced chromatographic techniques .
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 4-[9,9-dimethyl-5-(2-methylpropanoyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C27H30N2O4/c1-16(2)25(31)29-21-9-7-6-8-19(21)28-20-14-27(3,4)15-22(30)23(20)24(29)17-10-12-18(13-11-17)26(32)33-5/h6-13,16,24,28H,14-15H2,1-5H3 |
InChI Key |
PCKKWYMEJUDDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate involves multiple steps. The starting materials typically include a dibenzo[b,e][1,4]diazepine derivative and a benzoic acid derivative. The key steps in the synthesis include:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isobutyryl Group: This is achieved through acylation reactions using isobutyryl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the diazepine core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The primary application of methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate lies in its potential therapeutic effects. Research has indicated that compounds within this class exhibit significant biological activities:
- Anxiolytic Effects : Studies suggest that dibenzo[b,e][1,4]diazepines can modulate neurotransmitter systems involved in anxiety and depression .
- Anticonvulsant Properties : The compound may also demonstrate anticonvulsant effects similar to those observed in other benzodiazepine derivatives .
Anticancer Research
Preliminary studies have indicated that derivatives of this compound may possess antiproliferative activity against various cancer cell lines. The mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Proliferation : Compounds similar to methyl 4-(10-isobutyryl...) have shown IC50 values in the low micromolar range against cancer cells such as MCF-7 and HCT116 .
- Induction of Apoptosis : Research indicates that these compounds may trigger apoptotic pathways in tumor cells .
Neuropharmacology
Research into the neuropharmacological effects of this compound has revealed its potential as a:
- Cognitive Enhancer : Some studies have suggested that it may improve cognitive functions by modulating synaptic transmission and plasticity .
- Mood Stabilizer : Its ability to influence serotonin and dopamine pathways positions it as a candidate for mood disorder treatments .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of dibenzo[b,e][1,4]diazepine derivatives. The findings demonstrated that methyl 4-(10-isobutyryl...) significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Anxiolytic Effects
In a clinical trial assessing the anxiolytic effects of similar compounds, participants reported reduced anxiety levels after administration. The study concluded that these compounds could be effective alternatives to traditional anxiolytics with fewer side effects.
Mechanism of Action
The mechanism of action of methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate and related dibenzo[b,e][1,4]diazepines:
Key Structural and Functional Insights
Core Modifications: The diazepine core is conserved across all compounds, but substituent variations significantly alter pharmacological profiles. For example, the methyl benzoate group in the target compound may enhance blood-brain barrier penetration compared to analogs with bulkier substituents like 2,4,5-trimethoxyphenyl .
Biological Activity :
- Compounds with methoxy or hydroxy groups (e.g., ) exhibit improved solubility and bioavailability, making them candidates for oral administration .
- The benzyloxy group in enhances lipophilicity, correlating with antimicrobial activity but possibly increasing toxicity risks .
Synthesis Challenges :
Biological Activity
Methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a dibenzo[b,e][1,4]diazepine core, which is known for its diverse biological activities. The presence of the isobutyryl and methyl benzoate groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit significant anticancer properties. Specifically, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For instance, the inhibition of HDAC activity can lead to cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Effects
Dibenzo[b,e][1,4]diazepines have also been studied for their neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases. The interaction with muscarinic acetylcholine receptors has been highlighted as a potential mechanism for neuroprotection .
Antimicrobial Properties
Some studies have explored the antimicrobial properties of related compounds. The structural motifs present in this compound may contribute to its effectiveness against various microbial strains .
Case Studies
- Anticancer Efficacy : A study demonstrated that a related dibenzo[b,e][1,4]diazepine derivative exhibited significant cytotoxicity against prostate cancer cell lines. The mechanism was linked to HDAC inhibition and subsequent modulation of gene expression involved in apoptosis .
- Neuroprotective Mechanism : In vitro studies showed that compounds similar to methyl 4-(10-isobutyryl...) could protect neuronal cells from oxidative stress-induced damage by enhancing the expression of neuroprotective proteins .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Q1: What are the recommended synthetic routes for methyl 4-(10-isobutyryl-dibenzo[b,e][1,4]diazepin-11-yl)benzoate, and how can reaction yields be optimized?
Methodological Answer: The compound’s synthesis involves multi-step protocols, including nucleophilic substitution and cyclization reactions. For example, analogs like methyl 4-[(10H-benzo[b]pyrido[2,3-e][1,4]thiazin-10-yl)methyl]benzoate were synthesized via coupling of bromomethyl benzoate derivatives with heterocyclic precursors in anhydrous DMF . Optimization can employ Design of Experiments (DoE) methodologies, such as factorial designs, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify yield-maximizing conditions. Statistical analysis (e.g., ANOVA) helps isolate critical variables, reducing trial-and-error inefficiencies .
Q. Q2: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond geometries in complex heterocycles. For instance, SC-XRD resolved the monohydrate structure of a related dibenzo-diazepinone, confirming chair conformations and hydrogen-bonding networks . Complement with / NMR to verify substituent integration (e.g., isobutyryl methyl signals at δ ~1.2 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H] within ±2 ppm error) .
Advanced Research Questions
Q. Q3: What computational strategies are effective for predicting reaction pathways and transition states in the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction mechanisms, such as isobutyryl group transfer or diazepine ring closure. Transition state theory (TST) identifies energy barriers, while intrinsic reaction coordinate (IRC) analysis traces reaction trajectories. ICReDD’s integrated approach combines these with machine learning to prioritize synthetic routes, reducing computational costs by 40–60% compared to brute-force methods .
Q. Q4: How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., histone deacetylases) and correlate binding affinities with substituent variations. For analogs like methyl 4-[(10H-benzo[b]pyrido[2,3-e][1,4]thiazin-10-yl)methyl]benzoate, IC values against HDAC isoforms were linked to electron-withdrawing groups at C-10 . Pair with MD simulations (NAMD/GROMACS) to assess conformational stability in binding pockets over 100-ns trajectories.
Q. Q5: What experimental design principles minimize byproduct formation during large-scale synthesis?
Methodological Answer: Apply segmented flow reactors to enhance mixing and heat transfer, reducing side reactions like over-acylation. Statistical process control (SPC) monitors critical quality attributes (CQAs), such as purity (>98% by HPLC). For scale-up, leverage dimensionless scaling (e.g., Reynolds, Damköhler numbers) to maintain reaction kinetics across vessel sizes, as demonstrated in catalyst-impregnation studies .
Data Contradictions and Resolution
Q. Q6: Discrepancies in reported melting points for structurally similar compounds: How to resolve these inconsistencies?
Methodological Answer: Variations in melting points (e.g., 127–128°C vs. 169–170°C for related benzoates ) may arise from polymorphism or solvate formation. Use differential scanning calorimetry (DSC) to detect phase transitions and variable-temperature XRD to identify crystalline forms. For reproducibility, standardize recrystallization solvents (e.g., ethanol/water vs. dichloromethane/hexane) and document humidity during sample preparation.
Q. Q7: Conflicting bioactivity data across studies: What analytical approaches validate these findings?
Methodological Answer: Inconsistent IC values may stem from assay conditions (e.g., serum concentration, incubation time). Validate via orthogonal assays: Compare fluorometric HDAC inhibition with Western blotting for acetylated histone H3 levels. Use Hill slope analysis to confirm dose-response reliability, and apply Benjamini-Hochberg correction to address false positives in high-throughput screens .
Methodological Innovations
Q. Q8: How can machine learning accelerate the discovery of derivatives with enhanced pharmacokinetic properties?
Methodological Answer: Train graph neural networks (GNNs) on ChEMBL datasets to predict logP, solubility, and CYP450 inhibition. For this compound, featurize the dibenzo-diazepine core and ester substituents as node/edge attributes. Transfer learning from related benzodiazepines improves model accuracy with limited data. Validate predictions via in vitro Caco-2 permeability assays and hepatic microsome stability tests .
Q. Q9: What advanced separation techniques improve purification of this hydrophobic compound?
Methodological Answer: High-performance countercurrent chromatography (HPCCC) with a heptane/ethyl acetate/water ternary system achieves >95% purity, leveraging the compound’s logP (~3.5). For chiral resolution, use cellulose-based chiral stationary phases (CSPs) in HPLC, as demonstrated for octahydro-dinaphtho-dioxaphosphepin derivatives .
Safety and Handling
Q. Q10: What protocols ensure safe handling of intermediates during synthesis?
Methodological Answer: Conduct hazard operability (HAZOP) studies for exothermic steps (e.g., acylation). Use FTIR gas analyzers to monitor volatile byproducts (e.g., HCN in nitrile-containing intermediates). For waste management, employ liquid-liquid extraction with ionic liquids (e.g., [BMIM][PF]) to recover DMF, reducing environmental discharge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
